molecular formula C12H16O B1294691 4-Pentylbenzaldehyde CAS No. 6853-57-2

4-Pentylbenzaldehyde

Cat. No.: B1294691
CAS No.: 6853-57-2
M. Wt: 176.25 g/mol
InChI Key: NQVZPRUSNWNSQH-UHFFFAOYSA-N
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Description

4-Pentylbenzaldehyde, also known as 4-n-Amylbenzaldehyde, is an organic compound with the molecular formula C12H16O. It is characterized by a benzene ring substituted with a pentyl group and an aldehyde functional group. This compound is a colorless to pale yellow liquid with a distinctive aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylbenzaldehyde can be synthesized through the Friedel-Crafts acylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 4-pentylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 4-Pentylbenzoic acid.

    Reduction: 4-Pentylbenzyl alcohol.

    Substitution: Schiff bases.

Scientific Research Applications

4-Pentylbenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 4-Pentylbenzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting microbial cell membranes .

Comparison with Similar Compounds

Uniqueness of 4-Pentylbenzaldehyde: The presence of the pentyl group in this compound imparts unique hydrophobic characteristics, making it more suitable for applications requiring non-polar solvents. This structural feature also influences its reactivity and interaction with biological systems .

Properties

IUPAC Name

4-pentylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVZPRUSNWNSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064494
Record name Benzaldehyde, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6853-57-2
Record name 4-Pentylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6853-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006853572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 3.1 using 4-bromobenzaldehyde (250 mg, 1.35 mmol) in place of 5-bromo-2-formylfuran and pentylboronic acid (259 mg, 2.23 mmol) in place of hexylboronic acid to give 4-pentylbenzaldehyde (161 mg, 68%). Used without further characterization.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Pentylbenzaldehyde in the synthesis of dl-Cannabichromene?

A1: this compound serves as a crucial building block in the multi-step synthesis of dl-Cannabichromene. The research outlines a six-step process where this compound is first converted to 2-hydroxy-6-methoxy-4-pentylbenzaldehyde. This intermediate then undergoes a cyclization reaction with dimethyl isopropylidenemalonate, ultimately leading to the formation of dl-Cannabichromene [, ].

Q2: Could you elaborate on the cyclization reaction involving 2-hydroxy-6-methoxy-4-pentylbenzaldehyde and its importance in the synthesis?

A2: The cyclization reaction between 2-hydroxy-6-methoxy-4-pentylbenzaldehyde (derived from this compound) and dimethyl isopropylidenemalonate is a key step in forming the chromene ring system, a structural feature characteristic of dl-Cannabichromene. This reaction forms methyl 5-methoxy-2-methyl-7-pentyl-2H-chromen-2-acetate, which then undergoes further transformations to yield the final dl-Cannabichromene molecule [, ]. This highlights the importance of the structural features present in this compound and its subsequent derivatives in facilitating the formation of the target compound.

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